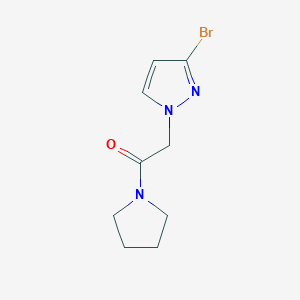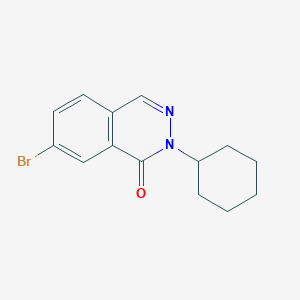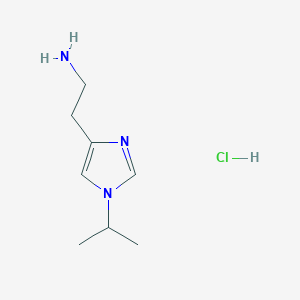![molecular formula C8H8N2O B11792496 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydrofuro[3,2-c]pyridine frameworks . The reaction involves the condensation of an aldehyde with an amine in the presence of an acid catalyst to form the desired heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the Pictet-Spengler reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
- Ethyl 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylate
Uniqueness: 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is unique due to the presence of a nitrile group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,5H2 |
Clé InChI |
JEEMTVXLOATVSX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1OC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792453.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11792457.png)

![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)





